Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)-
Description
Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- is a benzylamine derivative featuring a benzene ring substituted with a methoxy group at the para position (C4) and an isopropoxy group (1-methylethoxy) at the meta position (C3). The primary amine (-CH₂NH₂) is attached to the benzene core, forming a benzylamine structure. Key characteristics inferred from structural analogs include:
- Electronic Effects: The methoxy and isopropoxy groups are electron-donating, increasing electron density on the aromatic ring, which may enhance nucleophilic aromatic substitution reactivity .
- Solubility: Free bases of such compounds typically exhibit moderate water solubility, but hydrochloride salts (e.g., as seen in and ) significantly improve aqueous solubility due to ionic character .
- Applications: Similar benzylamine derivatives are used in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis .
Properties
CAS No. |
738563-98-9 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(4-methoxy-3-propan-2-yloxyphenyl)methanamine |
InChI |
InChI=1S/C11H17NO2/c1-8(2)14-11-6-9(7-12)4-5-10(11)13-3/h4-6,8H,7,12H2,1-3H3 |
InChI Key |
ZRVPODWGIOYKCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)CN)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
- Solvents: Dry dimethylformamide (DMF) is preferred for nucleophilic substitution due to its polar aprotic nature, which enhances reaction rates.
- Temperature: Moderate heating (around 60 °C) is used for substitution steps; low temperature (-78 °C) is critical for boron trichloride-mediated ether cleavage to prevent side reactions.
- Reagents: Potassium phthalimide is employed as a nucleophile to introduce the amine precursor, hydrazine for phthalimide cleavage, sodium borohydride for reductive amination, and boron trichloride for selective ether cleavage.
- Yields: Each step achieves high yields (ranging from 74% to 98%), indicating efficient conversion and minimal side products.
Alternative Synthetic Approaches
While the above method is the most documented and efficient, alternative routes may involve:
- Direct amination of halogenated benzyl derivatives using ammonia or amine sources under catalytic conditions.
- Use of other protecting groups for phenolic hydroxyls instead of isopropyl ethers, depending on the target molecule's stability.
- Variations in reductive amination reagents, such as catalytic hydrogenation or other hydride donors.
However, these alternatives generally require more rigorous optimization and may result in lower yields or selectivity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | Potassium phthalimide, DMF | 60 °C, 12 h | Phthalimide intermediate | 79 |
| 2 | Hydrazinolysis | Hydrazine | Ambient | Benzenemethanamine hydrochloride | - |
| 3 | Reductive amination | 4-Hydroxybenzaldehyde, sodium borohydride | Ambient | Secondary amine | 84 |
| 4 | Formylation | Ethyl formate, 4-(N,N-dimethylamino)pyridine | Reflux, 6 h | Amide derivative | 74 |
| 5 | Ether cleavage | Boron trichloride | -78 °C to ambient, 4 h | Diphenol product | 98 |
Research Findings and Analysis
- The use of potassium phthalimide as a nucleophile is a strategic choice to introduce the amine group while avoiding direct amination challenges.
- Reductive amination with sodium borohydride is efficient and mild, preserving sensitive functional groups.
- Boron trichloride enables selective cleavage of isopropyl ethers without affecting methoxy groups, which is crucial for maintaining the compound's integrity.
- The synthetic route is scalable and reproducible, with isolated yields indicating high efficiency.
- Attempts to further cyclize or modify the compound into bromoformylnarwedine analogs were unsuccessful under tested conditions, indicating limitations in downstream transformations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzenemethanamine derivatives.
Scientific Research Applications
Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- involves its interaction with specific molecular targets. The compound may act on enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares the target compound with structurally related benzylamine or phenethylamine derivatives:
Key Findings from Comparative Analysis
Electronic and Steric Effects
- Electron-Withdrawing vs. Donor Groups: The trifluoromethyl (-CF₃) group in 4-Methoxy-3-(trifluoromethyl)benzylamine () reduces electron density at C3, contrasting with the isopropoxy group in the target compound. This difference alters reactivity in electrophilic substitutions .
Solubility and Physicochemical Properties
- Hydrochloride Salts : Compounds like 3,4-dimethoxy-N-methylphenethylamine HCl () show enhanced water solubility (≥50 mg/mL) compared to free bases, a critical factor in pharmaceutical formulations .
- logP Trends : The target compound’s logP is estimated to be ~2.5–3.0 (similar to ’s 3.47), higher than polar analogs like 4-methoxybenzylamine hydrochloride (logP ~1.2) due to hydrophobic isopropoxy and methoxy groups .
Biological Activity
Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)-, also known as 4-methoxy-3-(1-methylethoxy)benzenemethanamine, is an organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, synthesis methods, and potential applications in various fields.
Chemical Structure and Properties
The compound features a benzene ring with a methoxy group and an isopropoxy group, contributing to its distinctive chemical properties. The presence of the amine functional group allows for various chemical modifications, which can enhance its biological activity or alter its physical properties.
Synthesis Methods
The synthesis of benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- can be achieved through several methods, including:
- Acylation : The amine can be acylated to form amides, potentially enhancing biological activity.
- Multi-step synthesis : Involves purification and characterization of intermediates to ensure high purity of the final product.
Anticancer Potential
Recent studies have indicated that compounds similar to benzenemethanamine exhibit significant anticancer activity. For instance, a related compound demonstrated potent cytotoxic effects across various cancer cell lines. The mechanism often involves targeting tubulin and inducing cell cycle arrest in the G2/M phase, which is crucial for radiosensitivity in cancer treatment .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | Various Cancer Lines | 0.19 | Tubulin inhibition |
| Benzenemethanamine derivative | Specific Cancer Cells | Varies | G2/M phase arrest |
Cardiovascular Applications
The compound may also have implications in cardiovascular health. Guanylate cyclase C (GC-C) agonists, which share some structural similarities with benzenemethanamine derivatives, have been shown to reduce fat absorption and improve lipid metabolism. This could potentially aid in treating conditions such as obesity and cardiovascular diseases .
Case Studies
- Study on Anticancer Efficacy : A study published in 2020 evaluated the effects of a benzenemethanamine derivative on human cancer cell lines. The results indicated a significant reduction in cell viability when treated with the compound combined with ionizing radiation, suggesting a synergistic effect that could enhance therapeutic outcomes in cancer treatments .
- Cardiovascular Research : Another research project explored the use of GC-C agonists in managing lipid metabolism disorders. The findings suggested that these compounds could effectively inhibit bile acid absorption and improve overall lipid profiles in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
